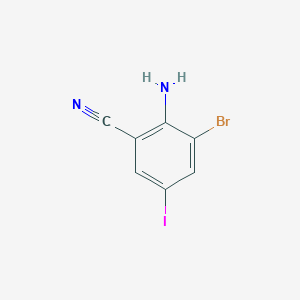

2-Amino-3-bromo-5-iodobenzonitrile

Description

2-Amino-3-bromo-5-iodobenzonitrile (CAS: 1000577-52-5) is a halogenated benzonitrile derivative with the molecular formula C₇H₄BrIN₂ and a molar mass of 322.93 g/mol . The compound features amino (-NH₂), bromo (-Br), and iodo (-I) substituents at positions 2, 3, and 5, respectively, on the benzene ring. This arrangement imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals or agrochemicals. Its structural complexity and heavy halogen content (Br and I) contribute to its high cost, with pricing at 1,012.00 €/g for research-grade quantities .

Properties

Molecular Formula |

C7H4BrIN2 |

|---|---|

Molecular Weight |

322.93 g/mol |

IUPAC Name |

2-amino-3-bromo-5-iodobenzonitrile |

InChI |

InChI=1S/C7H4BrIN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2 |

InChI Key |

AYRJXZYYZBVKFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)Br)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Amino-3-bromo-5-iodobenzonitrile typically involves halogenation reactions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction, where halogenated aniline derivatives undergo coupling with terminal acetylenes to form the desired product . The reaction conditions often include the use of palladium chloride as a catalyst and a suitable base such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-Amino-3-bromo-5-iodobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly used to introduce various functional groups.

Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are of interest in medicinal chemistry.

Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and various halogenated reagents. The major products formed from these reactions often include substituted aromatic compounds and heterocyclic derivatives.

Scientific Research Applications

2-Amino-3-bromo-5-iodobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-iodobenzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and an amino group. These functional groups allow the compound to interact with molecular targets and pathways, leading to the formation of bioactive molecules with potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and applications are heavily influenced by the positions and types of substituents. Below is a comparative analysis with key analogs:

(a) 2-Amino-4-chloro-5-methoxybenzonitrile (CAS: 1824059-40-6)

- Substituents : Chloro (-Cl) at position 4, methoxy (-OMe) at position 5.

- Molecular Formula : C₈H₇ClN₂O.

- Key Differences :

- The methoxy group is electron-donating, contrasting with the electron-withdrawing iodine in the target compound.

- Lower molar mass (213.03 g/mol ) due to lighter substituents (Cl vs. Br/I).

- Applications : Used in drug intermediates where electron-rich aromatic systems are required .

(b) 2-Amino-5-bromo-3-iodobenzonitrile (CAS: Not explicitly listed)

- Substituents : Bromo (-Br) at position 5, iodo (-I) at position 3.

- Key Differences: Positional isomer of the target compound, swapping Br and I.

(c) 3-Amino-5-bromo-2-hydroxybenzonitrile (CAS: 862728-35-6)

- Substituents : Hydroxyl (-OH) at position 2, bromo (-Br) at position 5.

- Molecular Formula : C₇H₅BrN₂O.

- Key Differences :

(d) 2-Amino-3-bromo-6-fluoro-5-iodobenzonitrile (CAS: 1000577-79-6)

- Substituents : Fluoro (-F) at position 6, bromo (-Br) at 3, iodo (-I) at 5.

- Molecular Formula : C₇H₃BrFIN₂.

- Key Differences :

Physicochemical and Economic Comparison

Biological Activity

2-Amino-3-bromo-5-iodobenzonitrile (C8H6BrIN2) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrIN2 |

| Molecular Weight | 322.93 g/mol |

| IUPAC Name | This compound |

| CAS Number | 171014232 |

Synthesis

The synthesis of this compound typically involves the bromination and iodination of an appropriate aromatic precursor, followed by the introduction of the amino group. The synthetic route can be summarized as follows:

- Bromination : The starting material, 3-bromobenzoic acid, is treated with iodine to introduce the iodine substituent.

- Amination : The resulting compound undergoes nucleophilic substitution to introduce the amino group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study assessing various derivatives of benzonitrile found that this compound showed promising inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for these pathogens, indicating moderate potency compared to standard antibiotics .

Antitubercular Activity

In a recent study exploring anthranilic acid derivatives, it was noted that compounds similar to this compound displayed antitubercular activity. The compound was tested against Mycobacterium tuberculosis, with results showing an IC50 value of approximately 45 µM. This suggests that structural modifications in the compound could enhance its efficacy against tuberculosis .

The biological activity of this compound can be attributed to its ability to interact with bacterial enzymes and receptors. The presence of both bromine and iodine atoms may enhance its binding affinity, allowing it to disrupt critical cellular processes in bacteria:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption : Halogenated compounds are known to affect membrane integrity, potentially leading to cell lysis.

Case Studies

Case Study 1: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial properties of various halogenated benzonitriles, including this compound. The results demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study concluded that halogen substitutions play a crucial role in enhancing antibacterial activity.

Case Study 2: Antitubercular Activity

In a pharmacological assessment of derivatives targeting M. tuberculosis, this compound was identified as a lead compound due to its favorable IC50 values. Further modifications are being explored to optimize its activity against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.